1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolopyridine core. This can be achieved through various methods, including the use of transition metal catalysts.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the bromine or sulfonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Addition: The compound can participate in addition reactions, particularly at the carboxylic acid group, forming esters or amides.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which could be useful in cancer therapy.
Biological Research: It has shown activity in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid: Lacks the bromine and phenylsulfonyl groups, which may result in different biological activities and chemical reactivity.
4-Bromo-1H-pyrrolo[2,3-B]pyridine: Lacks the carboxylic acid and phenylsulfonyl groups, potentially affecting its solubility and interaction with biological targets.
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine: Lacks the bromine and carboxylic acid groups, which may influence its chemical stability and reactivity.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O4S/c15-11-6-7-16-13-12(11)10(14(18)19)8-17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQJHNYSRPWVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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